molecular formula C10H12N2O2 B8718439 7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole

7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole

Cat. No. B8718439
M. Wt: 192.21 g/mol
InChI Key: VJHMQWFNOFVZBV-UHFFFAOYSA-N
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Patent
US08969345B2

Procedure details

[step 2] 2-Methoxy-N-(2-methoxy-6-nitrophenyl)acetamide (5.4 g, 22.5 mmol) obtained in step 1 was dissolved in ethanol (45 mL), tin (II) chloride.2 hydrate (24.4 g, 108 mmol) was added, and the mixture was stirred with heating under reflux for 1 hr. After cooling to room temperature, 4 mol/L aqueous sodium hydroxide solution was added to the mixture. The mixture was filtered through celite, and the solution was extracted 3 times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained brown oil (3.7 g) was suspended in diisopropyl ether (30 mL) and isopropyl alcohol (3 mL), and stirred at room temperature for 1 hr. The suspension was suction filtered, and the obtained solid was dried under reduced pressure to give 4-methoxy-2-(methoxymethyl)-1H-benzo[d]imidazole (1.38 g, 32%).
Name
2-Methoxy-N-(2-methoxy-6-nitrophenyl)acetamide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrate
Quantity
24.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([NH:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:8]=1[O:16][CH3:17])=O.[Sn](Cl)Cl.[OH-].[Na+]>C(O)C>[CH3:17][O:16][C:8]1[C:7]2[N:6]=[C:4]([CH2:3][O:2][CH3:1])[NH:13][C:12]=2[CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
2-Methoxy-N-(2-methoxy-6-nitrophenyl)acetamide
Quantity
5.4 g
Type
reactant
Smiles
COCC(=O)NC1=C(C=CC=C1[N+](=O)[O-])OC
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
hydrate
Quantity
24.4 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
isopropyl alcohol (3 mL), and stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
the obtained solid was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2NC(=NC21)COC
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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